Calycosin

Xanthine oxidase inhibition Neuroprotection Antioxidant mechanism

Calycosin (3′-hydroxyformononetin; CAS 20575-57-9; MF C₁₆H₁₂O₅; MW 284.26) is an O-methylated isoflavone belonging to the 7-hydroxyisoflavone class, distinguished by an additional hydroxyl group at the 3′ position and a methoxy group at the 4′ position of the B-ring. It occurs as a major bioactive constituent of Radix Astragali (Astragalus membranaceus var.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 20575-57-9
Cat. No. B1668236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalycosin
CAS20575-57-9
Synonyms7,3'-dihydroxy-4'-methoxyisoflavone
calycosin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3
InChIKeyZZAJQOPSWWVMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn methanol, 1 mg/mL, clear, colorless
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calycosin (CAS 20575-57-9) – Isoflavonoid Reference Standard for Pharmacological Research & Procurement


Calycosin (3′-hydroxyformononetin; CAS 20575-57-9; MF C₁₆H₁₂O₅; MW 284.26) is an O-methylated isoflavone belonging to the 7-hydroxyisoflavone class, distinguished by an additional hydroxyl group at the 3′ position and a methoxy group at the 4′ position of the B-ring [1]. It occurs as a major bioactive constituent of Radix Astragali (Astragalus membranaceus var. mongholicus) and Trifolium pratense L. (red clover) [2]. Calycosin functions as a phytoestrogen and selective estrogen receptor modulator (SERM), exhibiting a wide spectrum of quantifiable pharmacological activities including osteogenic promotion, antioxidant radical scavenging, xanthine oxidase inhibition, and ERβ-preferential binding that distinguish it from structurally proximate isoflavonoid analogs .

Why Calycosin Cannot Be Interchanged with Formononetin, Genistein, or Its Own Glucoside in Research Applications


Although calycosin shares the isoflavone core with formononetin (which lacks the 3′-OH group), genistein (which differs in B-ring substitution pattern), and its own 7-O-β-D-glucoside conjugate (C7G), these structural variations translate into substantial, quantifiable divergence in pharmacodynamic and pharmacokinetic behavior [1]. Calycosin possesses a unique combination of a free 3′-OH enabling double hydrogen-atom-transfer mechanisms and a 4′-OCH₃ group modulating ER subtype selectivity, whereas formononetin lacks the 3′-OH and C7G bears a bulky glucosyl moiety that impairs membrane permeability and direct target engagement [2]. Consequently, substitution with formononetin forfeits xanthine oxidase inhibitory activity entirely, replacement with genistein yields inferior anti-proliferative potency in ER-positive breast cancer models, and use of C7G in cell-free or tissue-distribution studies introduces confounding variables from first-pass metabolism and poor intracellular penetration. The quantitative evidence below substantiates why compound-level, not class-level, selection governs experimental and procurement decisions [3].

Calycosin (20575-57-9) – Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Exclusive Xanthine Oxidase Inhibition: Calycosin vs. Formononetin in Cell-Free System

Among five structurally related isoflavonoids tested (formononetin, ononin, 9,10-dimethoxypterocarpan-3-O-β-D-glucoside, calycosin, and calycosin-7-O-glucoside), only calycosin and its 7-O-glucoside exhibited direct xanthine oxidase (XO) inhibitory activity in a cell-free assay. Formononetin—the closest structural analog differing only by the absence of the 3′-OH—showed no detectable XO inhibition [1]. Calycosin inhibited XO with an approximate IC₅₀ of 10 μg/mL, which was 5-fold more potent than calycosin-7-O-glucoside (IC₅₀ ≈ 50 μg/mL). This demonstrates that the free 3′-hydroxyl on calycosin's B-ring is a critical pharmacophore for XO engagement, imparting a qualitative activity difference that cannot be achieved by formononetin or ononin .

Xanthine oxidase inhibition Neuroprotection Antioxidant mechanism

Osteogenic Activity Superiority: Calycosin Outperforms Formononetin and C7G in Osteoblast Functional Assays

In a direct comparative study evaluating the three principal isoflavones of Radix Astragali, calycosin exhibited a greater osteogenic effect than formononetin and calycosin-7-O-β-D-glucoside (C7G) across multiple quantitative endpoints in primary osteoblast cultures [1]. Calycosin treatment produced superior outcomes in cell proliferation, alkaline phosphatase (ALP) activity, collagen I secretion, osteocalcin secretion, and both the number and area of mineralized bone nodules. The study concluded that calycosin may be the best candidate among these three for preserving bone mass, with its higher osteogenic activity attributed to the presence of the 3′-OH group on Ring B and the absence of a glucosyl substituent at C-7 [2]. Formononetin, lacking the 3′-OH, and C7G, bearing a bulky 7-O-glucoside, both demonstrated diminished activity relative to calycosin in every measured osteogenic parameter.

Osteoporosis Osteoblast differentiation Bone anabolic agent

ERβ-Preferential SERM Profile: Quantitative ER Subtype Selectivity of Calycosin

Calycosin functions as a selective estrogen receptor modulator (SERM) with a quantifiable binding preference for ERβ over ERα. In competitive binding assays, calycosin inhibited 17β-estradiol binding to ERα with an IC₅₀ of 83.14 μM and to ERβ with an IC₅₀ of 40.38 μM, yielding an approximately 2.1-fold selectivity for ERβ . This SERM profile was independently validated in cell-based GeneBLAzer reporter-gene assays showing that calycosin displays differential agonistic and antagonistic activities at ERα and ERβ, analogous to the clinically used SERMs raloxifene and tamoxifen but with a distinct phytoestrogen selectivity signature [1]. The ERβ-preferential binding is mechanistically linked to calycosin's downstream effects including IGF-1R inactivation, p38 MAPK stimulation, and Akt suppression leading to PARP-1 cleavage in ER-positive breast cancer cells, effects not identically replicated by the non-selective isoflavone genistein [2].

Selective estrogen receptor modulator ERβ selectivity Breast cancer Angiogenesis

Superior Anti-Proliferative Efficacy vs. Genistein in ER-Positive Breast Cancer Model

In a direct head-to-head comparison in MCF-7 human breast adenocarcinoma cells, both calycosin and genistein inhibited proliferation and induced apoptosis; however, calycosin demonstrated superior efficacy [1]. Treatment with calycosin resulted in greater suppression of phosphorylated Akt and more pronounced downregulation of the long non-coding RNA HOTAIR (HOX transcript antisense RNA), a key oncogenic driver, compared to genistein at equivalent concentrations. The study authors explicitly concluded that 'Calycosin is more effective in inhibiting breast cancer growth in comparison with genistein, through its regulation of Akt signaling pathways and HOTAIR expression' [2]. This differential potency is mechanistically attributed to calycosin's ERβ-preferential SERM activity, which initiates a signaling cascade (ERβ → IGF-1R inactivation → p38 MAPK activation → Akt suppression) not identically triggered by genistein's broader ER interaction profile .

Breast cancer MCF-7 Apoptosis Akt signaling HOTAIR

Free Radical Scavenging Rank Order: Calycosin Demonstrates Highest Antioxidant Capacity Among Radix Astragali Isoflavonoids

A combined experimental and density functional theory (DFT) study established a clear rank order of antioxidant activity among the three representative Radix Astragali isoflavonoids: calycosin > calycosin-7-glucoside > formononetin [1]. DFT calculations revealed that calycosin uniquely supports a double hydrogen-atom-transfer (HAT) mechanism involving formation of a stable benzodioxazole intermediate with significantly reduced energy in the second H⁺/e⁻ reaction. The OH group at the 3′-position of calycosin exhibits a lower energy barrier (7.2 kcal/mol) and a higher rate constant (4.55 × 10⁹ M⁻¹ s⁻¹) compared to other reactive sites, confirming the mechanistic basis for its superior radical scavenging [2]. Experimentally, calycosin and calycosin-7-O-glucoside showed greater DPPH radical scavenging activity than formononetin in cell-free assays, consistent with the theoretical predictions [3]. Formononetin, which lacks the 3′-OH, demonstrated only 0.72% inhibition at 8.05 mg/mL in DPPH assay, underscoring the functional significance of the 3′-OH pharmacophore [4].

Antioxidant DPPH radical scavenging DFT calculation Structure-activity relationship

Tissue Distribution Advantage: Calycosin Aglycone Achieves High Organ Exposure Contrasting with Its Glucoside Prodrug

Following oral administration of calycosin-7-O-β-D-glucopyranoside (C7G) at 120 mg/kg in rats, the aglycone calycosin—generated as the major active metabolite—exhibited markedly higher tissue distribution than C7G itself [1]. While C7G was not detectable in tissues, calycosin levels were 212.1-fold higher in liver, 30.5-fold higher in kidney, and 4.7-fold higher in heart compared to its own circulating plasma concentration. The liver extraction ratio of calycosin was 98.5%, indicating extensive hepatic first-pass extraction, whereas the systemic exposure of intact C7G was negligible (extraction ratio 0.3%) [2]. This pharmacokinetic profile demonstrates that calycosin aglycone, rather than its glucoside conjugate, is the tissue-distributed pharmacologically active species. Prior work also established that calycosin elicits stronger anti-virus activity than C7G, consistent with the aglycone being the primary effector molecule [3].

Pharmacokinetics Tissue distribution Liver first-pass metabolism Aglycone vs. glucoside

Calycosin (20575-57-9) – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Bone Anabolic Drug Discovery: Calycosin as the Preferred Osteogenic Isoflavone Lead

Calycosin is the optimal starting point for osteogenic drug discovery programs among Radix Astragali isoflavonoids, based on its demonstrated superiority over formononetin and C7G in improving cell proliferation, ALP activity, collagen I and osteocalcin secretion, and mineralized bone nodule formation in osteoblast cultures [1]. Its higher osteogenic activity is structurally attributed to the 3′-OH group and the absence of a glucosyl moiety at C-7, providing a clear structure-activity relationship rationale for medicinal chemistry optimization .

ERβ-Targeted SERM Development: Calycosin as a Phytoestrogen Scaffold with Defined ER Subtype Selectivity

With a quantifiable ~2.1-fold binding selectivity for ERβ (IC₅₀ 40.38 μM) over ERα (IC₅₀ 83.14 μM) and validated SERM-like behavior in cell-based reporter assays, calycosin serves as a natural-product scaffold for developing tissue-selective ERβ agonists [1]. Its downstream pathway engagement—IGF-1R inactivation, p38 MAPK activation, and Akt suppression leading to apoptosis in ER-positive breast cancer cells—provides a mechanistically well-characterized platform superior to the less selective genistein .

Antioxidant Reference Standard for Astragalus-Derived Product Quality Control

Calycosin exhibits the highest radical scavenging capacity among Astragalus isoflavonoids (calycosin > calycosin-7-glucoside > formononetin) as established by combined DFT computational analysis and DPPH experimental assays [1]. Its unique double HAT mechanism with benzodioxazole intermediate formation and the kinetically favored 3′-OH reaction site (energy barrier 7.2 kcal/mol; rate constant 4.55 × 10⁹ M⁻¹ s⁻¹) provide a rigorous theoretical foundation for its use as the primary antioxidant potency marker in extract standardization and batch-to-batch quality assessment protocols .

In Vivo Pharmacological Studies Requiring High Tissue Exposure: Calycosin Aglycone Over C7G

For in vivo efficacy studies in metabolic, hepatic, renal, or cardiovascular disease models, calycosin aglycone—not its glucoside prodrug C7G—should be procured, given its documented 212.1-fold liver, 30.5-fold kidney, and 4.7-fold heart tissue accumulation relative to plasma following oral dosing [1]. This pharmacokinetic advantage, combined with its superior intrinsic bioactivity relative to C7G, positions calycosin as the pharmacologically relevant form for direct administration in animal models, avoiding the confounding variables introduced by variable first-pass hydrolysis of the glucoside conjugate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calycosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.